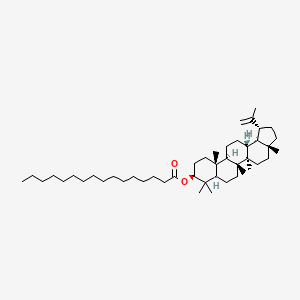

Lupeol palmitate

Description

constituent of Apocynum venetum leaf

Properties

IUPAC Name |

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(34(2)3)26-29-43(41,6)32-33-45(36,46)8/h35-39,41H,2,10-33H2,1,3-9H3/t35-,36+,37-,38+,39-,41+,43+,44-,45+,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXDHBQGBNPJMN-VBHWJLTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954056 | |

| Record name | Lup-20(29)-en-3-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32214-80-5 | |

| Record name | Lupeol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32214-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupenyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032214805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lup-20(29)-en-3-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Lupeol Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupeol palmitate, an ester derivative of the naturally occurring pentacyclic triterpene lupeol, has garnered significant interest in the scientific community due to its promising pharmacological activities, including cytostatic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers in drug discovery and development. Detailed experimental protocols for its synthesis and purification are outlined, alongside a thorough analysis of its key characterization data. Furthermore, this guide visualizes the experimental workflow and a proposed signaling pathway for its anti-inflammatory action, offering a deeper understanding of its synthesis and biological mechanism.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of lupeol with palmitic acid. A common and efficient method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Experimental Protocol: Esterification of Lupeol

Materials:

-

Lupeol

-

Palmitic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

n-Hexane

-

Ethyl acetate

-

Silica gel for column chromatography (60-120 mesh)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve lupeol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add palmitic acid (1.1 equivalents), 4-dimethylaminopyridine (0.1 equivalents), and N,N'-diisopropylcarbodiimide (1.2 equivalents).

-

Reaction Conditions: Allow the reaction mixture to stir at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 9:1 v/v). The disappearance of the lupeol spot and the appearance of a new, less polar spot indicates the formation of this compound.

-

Work-up: Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate successively with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography.[1]

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or hexane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the polarity to 5-10% ethyl acetate).[2]

-

Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure this compound.

-

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain this compound as a white solid.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the key quantitative data obtained from various analytical techniques.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₄₆H₈₀O₂ | [3] |

| Molecular Weight | 665.1 g/mol | [3] |

| Yield | ~90% | |

| Melting Point | 52.0 - 56.0 °C | |

| ¹H NMR (CDCl₃) | δ (ppm): 4.68 (s, 1H, H-29b), 4.57 (s, 1H, H-29a), 4.48 (dd, J=12.0, 6.0 Hz, 1H, H-3), 2.28 (t, J=7.7 Hz, 2H, H-2'), 1.68 (s, 3H), 1.03 (s, 3H), 0.97 (t, J=7.7 Hz, 3H, H-n'), 0.94 (s, 3H), 0.88 (s, 3H), 0.85 (s, 3H), 0.84 (s, 3H), 0.79 (s, 3H) | [4] |

| ¹³C NMR (CDCl₃) | Key signals (δ ppm): ~173.7 (C=O, C-1'), ~151.0 (C-20), ~109.3 (C-29), ~80.6 (C-3), disappearance of lupeol C-3 signal at ~79.0 ppm. | [4] |

| IR (KBr, cm⁻¹) | 3071 (C-H, alkene), 2915, 2850 (C-H, alkane), 1726 (C=O, ester), 1641 (C=C), 1171 (C-O, ester), 881 (=C-H bend) | |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺. Fragmentation pattern would show the loss of the palmitate group and characteristic fragments of the lupeol backbone. The lupeol moiety itself often shows a parent ion peak at m/z 409 [M+H-18]⁺.[5] | [6][7] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis and characterization of this compound.

Caption: Synthesis and purification workflow for this compound.

Proposed Anti-Inflammatory Signaling Pathway

Lupeol and its esters have been shown to exhibit anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. The diagram below illustrates the proposed mechanism of action.[8]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The straightforward esterification protocol, coupled with a robust purification method, allows for the efficient production of this bioactive compound. The comprehensive characterization data serves as a reliable reference for identity and purity confirmation. The visualized experimental workflow and the proposed anti-inflammatory mechanism via NF-κB inhibition offer valuable insights for researchers exploring the therapeutic potential of this compound in drug discovery and development. Further investigations into its various biological activities and formulation development are warranted to fully elucidate its clinical utility.

References

- 1. scispace.com [scispace.com]

- 2. Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]

- 3. This compound | C46H80O2 | CID 161739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-nps.or.kr [e-nps.or.kr]

- 7. researchgate.net [researchgate.net]

- 8. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Lupeol Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupeol palmitate, a long-chain fatty acid ester of the pentacyclic triterpene lupeol, is a naturally occurring phytochemical with significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is found in various plant species, often alongside its precursor, lupeol, and other triterpenoid esters. While lupeol is widely distributed in the plant kingdom, the specific documentation of this compound is less common. The following table summarizes the plant species that have been reported to contain this compound.

| Plant Species | Family | Plant Part | Reference(s) |

| Balanophora indica | Balanophoraceae | Whole plant | [1] |

| Balanophora spicata | Balanophoraceae | Whole plant | [2] |

| Fagonia mollis | Zygophyllaceae | Aerial parts | [3] |

| Mussaenda roxburghii | Rubiaceae | Not specified | [4] |

| Apocynum venetum | Apocynaceae | Leaf | [1] |

Quantitative Data

Quantitative data regarding the concentration of this compound in natural sources is limited in the available literature. Most studies focus on the quantification of the more abundant precursor, lupeol. However, some studies provide yield information for crude extracts and fractions rich in triterpenoid esters, which can serve as a preliminary guide for extraction efficiency.

| Plant Species | Extraction Method | Fraction | Yield | Reference(s) | | :--- | :--- | :--- | :--- | | Balanophora spicata | Methanol Extraction | Crude Methanol Extract | 12.7% (w/w) |[4] | | Balanophora spicata | Partitioning of Methanol Extract | n-Hexane Layer | 1.4% (w/w) |[4] |

Note: The n-hexane layer of Balanophora spicata was reported to contain a mixture of this compound and lupeol stearate.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The lipophilic nature of the compound dictates the use of nonpolar solvents for extraction. The following protocols are based on methodologies reported for the isolation of lupeol esters from plant materials.

General Extraction and Fractionation Protocol (Adapted from Balanophora spicata study)

This protocol describes the initial extraction and partitioning steps to obtain a fraction enriched with lupeol esters.

3.1.1. Materials and Reagents:

-

Dried and powdered plant material (e.g., whole plant of Balanophora spicata)

-

Methanol (analytical grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

n-Butanol (analytical grade)

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

3.1.2. Procedure:

-

Extraction: Macerate the powdered plant material with methanol at room temperature. Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Solvent Partitioning:

-

Dissolve the crude methanol extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

-

Collect each solvent layer separately. The n-hexane layer will contain the nonpolar compounds, including this compound.

-

-

Fraction Concentration: Concentrate the n-hexane layer using a rotary evaporator to obtain the n-hexane fraction enriched with this compound.[4]

Chromatographic Purification

Further purification of the n-hexane fraction is necessary to isolate pure this compound. This is typically achieved using column chromatography.

3.2.1. Materials and Reagents:

-

n-Hexane fraction

-

Silica gel (for column chromatography, 60-120 mesh)

-

Glass column for chromatography

-

Elution solvents: n-hexane, ethyl acetate (or other suitable solvent systems)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

Visualizing reagent (e.g., vanillin-sulfuric acid)

-

Fume hood

3.2.2. Procedure:

-

Column Packing: Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.

-

Sample Loading: Dissolve the n-hexane fraction in a minimal amount of n-hexane and load it onto the top of the packed silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.

-

Fraction Collection: Collect the eluate in separate fractions.

-

TLC Monitoring: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 7:2). Visualize the spots by spraying with a visualizing reagent and heating. Fractions containing the compound of interest (this compound) will show a characteristic spot.

-

Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC) and concentrate them to obtain the isolated compound.

Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Signaling Pathways and Biological Activity

Lupeol and its derivatives, including this compound, have been shown to possess significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lupeol has been demonstrated to inhibit the activation of NF-κB. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the translocation of the active NF-κB dimer to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade involved in inflammation and cell survival. Lupeol has been found to inhibit the activation of this pathway. By blocking the activation of PI3K, lupeol prevents the subsequent phosphorylation and activation of Akt. This, in turn, can lead to a reduction in the inflammatory response.

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of this compound from a plant source.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product with well-documented anti-inflammatory properties, making it a compound of interest for the development of new therapeutic agents. This guide has provided an overview of its natural sources and a detailed framework for its isolation and characterization. While quantitative data on its natural abundance remains an area for further research, the methodologies outlined here provide a solid foundation for researchers to explore the potential of this valuable phytochemical. The elucidation of its inhibitory effects on key inflammatory pathways, such as NF-κB and PI3K/Akt, further underscores its therapeutic potential and warrants continued investigation.

References

- 1. This compound | C46H80O2 | CID 161739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Balanophora spicata and Lupeol Acetate Possess Antinociceptive and Anti-Inflammatory Activities In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Lupeol Palmitate: A Technical Guide on its Discovery, Origin, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupeol palmitate, a fatty acid ester of the pentacyclic triterpene lupeol, is an emerging natural product with significant therapeutic promise. While the parent compound, lupeol, is extensively studied, its ester derivatives are gaining attention for their distinct pharmacological profiles, including potent anti-inflammatory and anti-cancer activities. This technical guide provides a comprehensive overview of the discovery and natural origin of this compound, summarizes key quantitative data on its biological effects, and details the experimental protocols for its synthesis, isolation, and bioactivity assessment. Furthermore, it visualizes critical signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Lupeol is a pharmacologically active pentacyclic triterpenoid abundant in a variety of medicinal plants, fruits, and vegetables, including mangoes, grapes, olives, and white cabbage.[1][2] It is recognized for a wide spectrum of biological activities, such as anti-inflammatory, antioxidant, and anti-cancer effects.[2] this compound is a naturally occurring or synthetically derived ester of lupeol and palmitic acid. This structural modification enhances the lipophilicity of the parent molecule, which can influence its absorption, distribution, metabolism, and ultimately, its biological efficacy. Early studies have shown that lupeol and its derivatives, including this compound, exhibit greater anti-inflammatory activity than the commonly used non-steroidal anti-inflammatory drug (NSAID) indomethacin in animal models.[3] This guide will delve into the specific characteristics and activities of this compound, providing a foundational resource for its exploration as a potential therapeutic agent.

Discovery and Natural Origin

This compound has been identified as a natural constituent in several plant species, highlighting its role as a secondary metabolite in the plant kingdom. Its discovery is linked to phytochemical investigations of various traditional medicines. While a singular "discovery" paper is not prominent, its isolation and characterization have been reported from multiple sources over the years. It is also known by the synonym Balanophorin B.[4]

| Table 1: Natural Sources of this compound | | :--- | :--- | :--- | | Plant Species | Family | Reference(s) | | Balanophora indica | Balanophoraceae |[4][5] | | Balanophora spicata | Balanophoraceae |[6] | | Fagonia mollis | Zygophyllaceae |[4] | | Ligularia xanthotricha | Asteraceae |[7] | | Apocynum venetum | Apocynaceae |[4] | | Alstonia boonei | Apocynaceae | |

Physicochemical Properties

The fundamental properties of this compound are summarized below, based on computed data from public chemical databases.

| Table 2: Physicochemical Data for this compound | | :--- | :--- | | Property | Value | | Molecular Formula | C₄₆H₈₀O₂ | | Molecular Weight | 665.1 g/mol | | IUPAC Name | [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate | | CAS Number | 32214-80-5 | | Synonyms | Lupenyl palmitate, Balanophorin B | Data sourced from PubChem CID 161739.[4]

Pharmacological Activities

This compound has demonstrated significant potential in two key therapeutic areas: cancer and inflammation.

Anti-Cancer Activity

Research has shown that this compound exhibits selective cytotoxicity against cancer cells. This is a critical feature for any potential chemotherapeutic agent, as it suggests a reduced likelihood of adverse effects on healthy tissues.

| Table 3: In Vitro Anti-Cancer Activity of this compound | | :--- | :--- | :--- | :--- | | Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference | | Lupeol-3-palmitate | HCC70 | Triple-Negative Breast Cancer | 47.6 | |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are partly attributed to its ability to inhibit serine proteases, which are key enzymes in the inflammatory cascade. Studies have characterized its inhibitory kinetics against trypsin, a model serine protease.

| Table 4: Serine Protease Inhibition by this compound and Related Compounds | | :--- | :--- | :--- | :--- | :--- | | Compound | Enzyme | Inhibition Type | Inhibition Constant (Kᵢ in µM) | Reference | | This compound | Trypsin | Non-competitive | 10 | | | Lupeol Linoleate | Trypsin | Non-competitive | 7 | | | Lupeol (Parent) | Trypsin | Competitive | 22 | | | Lupeol (Parent) | Chymotrypsin | Competitive | 8 | |

Note: Another study characterized this compound as a mixed inhibitor of trypsin with a competitive inhibition constant (Kᵢc) of 103 µM and an uncompetitive inhibition constant (Kᵢu) of 30 µM. This suggests a complex interaction with the enzyme that may warrant further investigation.

Mechanism of Action & Signaling Pathways

While specific signaling studies on this compound are limited, the mechanisms of its parent compound, lupeol, are well-documented and provide a strong hypothetical framework. Lupeol exerts its anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways that regulate cell survival, proliferation, and inflammation, such as the PI3K/Akt and NF-κB pathways.[3]

For instance, in inflammatory responses triggered by agents like lipopolysaccharide (LPS), lupeol has been shown to inhibit the activation of NF-κB, a master regulator of pro-inflammatory gene expression. It is plausible that this compound acts through similar mechanisms.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and evaluation of this compound.

Protocol 1: Isolation from a Natural Source (General Method)

This protocol is a generalized procedure based on methods for isolating triterpenoids from plant matter, such as Balanophora spicata.[6]

-

Extraction: Air-dried and powdered plant material (e.g., 1 kg) is subjected to extraction with a non-polar solvent like n-hexane or chloroform for 12-24 hours using a Soxhlet apparatus.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Chromatographic Fractionation: The crude extract is adsorbed onto silica gel and subjected to column chromatography.

-

Elution: The column is eluted with a gradient of solvents, typically starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 9:1) and visualized with an anisaldehyde-sulfuric acid spray reagent followed by heating.

-

Purification: Fractions containing the compound of interest (identified by its Rf value) are pooled, concentrated, and may be subjected to further purification by preparative TLC or recrystallization to yield pure this compound.

Protocol 2: Synthesis of this compound

This protocol describes the esterification of lupeol with palmitoyl chloride, a common method for creating fatty acid esters.

-

Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve lupeol (1 equivalent) in anhydrous dichloromethane (DCM). Add 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst.

-

Addition of Acyl Chloride: Slowly add palmitoyl chloride (1.2 equivalents) to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HCC70) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in a complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the growth medium from the wells and add 100 µL of the compound dilutions (and a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 4: Serine Protease (Trypsin) Inhibition Assay

This protocol measures the ability of this compound to inhibit trypsin activity using a chromogenic substrate.[1]

-

Reagent Preparation:

-

Buffer: 100 mM Tris-HCl buffer, pH 8.2, containing 20 mM CaCl₂.

-

Enzyme: Bovine trypsin solution (e.g., 0.125 mg/mL in 1 mM HCl).

-

Substrate: Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) solution (e.g., 1.2 mM in buffer, may require initial dissolution in DMSO).

-

Inhibitor: this compound stock solution in DMSO, diluted to various concentrations in the buffer.

-

-

Assay Setup (in a 96-well plate):

-

Control (No Inhibitor): 50 µL buffer + 25 µL trypsin solution.

-

Inhibitor Test: 50 µL inhibitor solution + 25 µL trypsin solution.

-

Blank: 75 µL buffer.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add 100 µL of pre-warmed BAPNA substrate solution to all wells to start the reaction.

-

Kinetic Reading: Immediately measure the increase in absorbance at 405-410 nm every minute for 10-20 minutes using a microplate reader. The absorbance is due to the release of p-nitroaniline.

-

Data Analysis: Calculate the reaction velocity (rate of change in absorbance) for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Calculate the IC₅₀ and, if performing kinetic analysis with varying substrate concentrations, determine the inhibition constant (Kᵢ) and inhibition type using Lineweaver-Burk or Michaelis-Menten plots.

Mandatory Visualizations: Workflows

Conclusion and Future Directions

This compound is a promising natural product derivative with demonstrated anti-cancer and anti-inflammatory properties. Its enhanced lipophilicity compared to its parent compound, lupeol, may offer advantages in formulation and bioavailability, making it an attractive candidate for drug development. The quantitative data, particularly its selective cytotoxicity against breast cancer cells and potent inhibition of serine proteases, provide a strong rationale for further investigation.

For drug development professionals, future research should focus on:

-

Expanded Efficacy Studies: Evaluating this compound against a broader range of cancer cell lines and in preclinical animal models of inflammation and cancer.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its behavior in vivo.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound, beyond the hypothesized actions of its parent compound.

-

Formulation Development: Exploring advanced drug delivery systems (e.g., nanoformulations) to further enhance its solubility, stability, and therapeutic efficacy.

The detailed protocols and data presented in this guide serve as a valuable resource to accelerate these research and development efforts, paving the way for the potential clinical application of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for the inhibition of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of serine proteases by anti-inflammatory triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]

Physicochemical Properties of Lupeol Palmitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupeol palmitate, a fatty acid ester of the pentacyclic triterpene lupeol, is a lipophilic molecule that has garnered interest within the scientific community. As a derivative of lupeol, which is known for its diverse pharmacological activities, this compound is being investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering valuable data for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the esterification of the hydroxyl group of lupeol with palmitic acid. This modification significantly influences its physical and chemical characteristics, enhancing its lipophilicity.

| Property | Value | Source(s) |

| Chemical Formula | C46H80O2 | [1] |

| Molecular Weight | 665.1 g/mol | [1] |

| CAS Number | 32214-80-5 | [1] |

| Melting Point | 52.0 - 56.0 °C | [2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [3] |

| Appearance | White solid |

Spectral Data

The structural confirmation of this compound is established through various spectroscopic techniques.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands.

| Wavenumber (cm-1) | Assignment | Source(s) |

| 3071 | C-H stretch (alkene) | [2] |

| 2915, 2850 | C-H stretch (alkane) | [2] |

| 1726 | C=O stretch (ester) | [2] |

| 1641 | C=C stretch (alkene) | [2] |

| 1171 | C-O-C stretch (ester) | [2] |

| 881 | =C-H bend (alkene) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum provides key information about the proton environment in the this compound molecule.

¹H NMR (CDCl₃, 200 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Source(s) | |---|---|---| | 4.68, 4.57 | s | H-29a, H-29b (vinylic protons) |[2] | | 4.48 | dd | H-3 |[2] | | 1.68, 1.03, 0.94, 0.88, 0.85, 0.84, 0.79 | s | Methyl protons |[2] |

¹³C NMR Spectroscopy:

Mass Spectrometry (MS):

Detailed mass spectrometry fragmentation data for this compound is not extensively reported. However, analysis of the parent compound, lupeol, by GC-MS typically shows a molecular ion peak at m/z 426.[5][6] For this compound, the molecular ion peak would be expected at m/z 664, corresponding to its molecular weight. Fragmentation would likely involve the loss of the palmitate chain and characteristic fragmentation of the lupeol backbone.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of lupeol with a palmitic acid derivative.

Reaction: Lupeol is reacted with a suitable carboxylic acid (e.g., palmitic acid) in the presence of N,N'-diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP).[2]

Detailed Protocol: A detailed, step-by-step protocol for the synthesis and purification of this compound is outlined below.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for the analysis and quantification of lupeol and its esters.

| Parameter | Condition | Source(s) |

| Column | C18 or C8 reverse-phase | |

| Mobile Phase | Acetonitrile/Methanol mixtures | |

| Detection | UV at low wavelengths (e.g., 210 nm) | [7] |

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, extensive research on its parent compound, lupeol, provides significant insights into its potential biological effects. Lupeol has been shown to modulate key signaling pathways involved in inflammation and cancer. It is plausible that this compound, due to its structural similarity, may exhibit comparable activities, potentially with altered pharmacokinetics due to its increased lipophilicity.

Anti-inflammatory Effects

Lupeol has been demonstrated to exert anti-inflammatory effects by targeting the PI3K/Akt and NF-κB signaling pathways.[8][9][10]

-

PI3K/Akt Pathway: This pathway is crucial in regulating cell survival, proliferation, and inflammation. Lupeol has been shown to inhibit the activation of PI3K and the subsequent phosphorylation of Akt.[9][11][12][13]

-

NF-κB Pathway: NF-κB is a key transcription factor that governs the expression of pro-inflammatory genes. Lupeol can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[8][9][10][14][15]

Anticancer Effects

Lupeol has also been investigated for its anticancer properties, which are linked to its ability to interfere with cell survival and proliferation pathways, including the PI3K/Akt and Wnt/β-catenin signaling cascades.[8] The inhibitory effect of lupeol on the PI3K/Akt pathway, as described above, contributes to its pro-apoptotic and anti-proliferative effects in cancer cells.

Stability

Information regarding the stability of this compound is not extensively available in the current literature. However, as an ester, it may be susceptible to hydrolysis under acidic or basic conditions. The stability of lupeol esters is an area that warrants further investigation, particularly for the development of oral formulations where the compound would be exposed to the acidic environment of the stomach. Studies on other triterpenoid esters have shown that they can degrade over time, and this process can be influenced by factors such as light and temperature.[16][17]

Conclusion

This compound is a lipophilic derivative of lupeol with potential for further investigation in drug development. This guide provides a consolidated resource of its known physicochemical properties, including spectral data and a synthesis protocol. While much of the understanding of its biological activity is extrapolated from its parent compound, lupeol, the modulation of key signaling pathways such as PI3K/Akt and NF-κB suggests a strong basis for its anti-inflammatory and potential anticancer effects. Further research is required to fully elucidate the specific pharmacological profile of this compound, including its quantitative solubility, stability, and direct effects on cellular signaling pathways.

References

- 1. This compound | C46H80O2 | CID 161739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. This compound | CAS:32214-80-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. scielo.br [scielo.br]

- 5. Lupeol [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lupeol Attenuates Palmitate-Induced Hypertrophy in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lupeol Is One of Active Components in the Extract of Chrysanthemum indicum Linne That Inhibits LMP1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pure.uva.nl [pure.uva.nl]

Lupeol Palmitate: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupeol palmitate, a long-chain fatty acid ester of the pentacyclic triterpene lupeol, is a naturally occurring compound found in various plants. While its parent compound, lupeol, has been extensively studied for its anti-inflammatory and anti-cancer properties, this compound itself is emerging as a molecule of interest with distinct bioactivities. This technical guide provides an in-depth overview of the currently understood core mechanisms of action of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Core Mechanism of Action: Protein Kinase Inhibition

A primary and well-documented mechanism of action for this compound is its selective inhibition of specific protein kinases.

Inhibition of cAMP-Dependent Protein Kinase (PKA)

This compound is a potent inhibitor of the catalytic subunit of cyclic AMP-dependent protein kinase (PKA), also known as cAK.[1] This inhibition is competitive with respect to both the peptide substrate and ATP.[1]

| Compound | Target | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| This compound | cAK (PKA) | 4-9 | 2-6 | Competitive (vs. peptide substrate and ATP) |

| Lupeol | cAK (PKA) | 5 | Not specified | Competitive (vs. ATP), Non-competitive (vs. peptide substrate) |

Table 1: Inhibitory activity of this compound and Lupeol against the catalytic subunit of cAMP-dependent protein kinase (cAK/PKA).[1]

The inhibitory activity of this compound against PKA is typically determined using a radiometric protein kinase assay.

Materials:

-

Purified catalytic subunit of rat liver PKA.

-

Peptide substrate (e.g., Kemptide).

-

[γ-³²P]ATP.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Reaction buffer (containing MgCl₂, Tris-HCl, etc.).

-

Phosphocellulose paper.

-

Scintillation counter.

Methodology:

-

Reaction Setup: The assay is performed in a reaction mixture containing the reaction buffer, peptide substrate, and [γ-³²P]ATP.

-

Inhibitor Addition: this compound, at varying concentrations, is pre-incubated with the PKA enzyme before the addition of the substrate and ATP to initiate the reaction.

-

Reaction Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination and Spotting: The reaction is terminated by spotting the mixture onto phosphocellulose paper. The paper binds the phosphorylated peptide substrate.

-

Washing: The phosphocellulose papers are washed extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values and the mode of inhibition are determined through kinetic studies by varying the concentrations of both the substrate and ATP.

Selectivity of Protein Kinase Inhibition

This compound demonstrates a degree of selectivity in its inhibition of protein kinases. While it is a potent inhibitor of PKA, it is a very poor inhibitor of Protein Kinase C (PKC) and is ineffective against calmodulin-dependent myosin light chain kinase (MLCK).[1]

| Compound | Target | IC50 (µM) |

| This compound | PKC | > 100 (ineffective or very poor) |

| This compound | MLCK | Ineffective |

Table 2: Activity of this compound against other protein kinases.[1]

Anti-Inflammatory Activity

This compound, along with other lupeol esters, has demonstrated significant anti-inflammatory activity in vivo, reported to be higher than the non-steroidal anti-inflammatory drug (NSAID) indomethacin in some models. While the precise molecular targets for this compound in inflammation are not as well-defined as for lupeol, the general mechanism is believed to involve the modulation of inflammatory pathways.

This is a standard and widely used model to assess the anti-inflammatory activity of compounds.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice).

-

This compound suspension (e.g., in 1% carboxymethyl cellulose).

-

Carrageenan solution (1% w/v in saline).

-

Pletysmometer.

-

Positive control (e.g., Indomethacin).

Methodology:

-

Animal Grouping: Animals are divided into control, positive control, and this compound treatment groups.

-

Compound Administration: The vehicle, indomethacin, or this compound is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the hind paw of each animal to induce localized edema.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Effects on Skin and Keratinocyte Differentiation

This compound has been shown to promote skin regeneration by enhancing the differentiation of keratinocytes, leading to a well-structured stratum corneum without parakeratosis. This suggests a potential mechanism of action in dermatological applications and wound healing.

The precise signaling pathways modulated by this compound in keratinocytes are still under investigation. However, studies on the parent compound, lupeol, suggest potential involvement of pathways that regulate cell proliferation and differentiation, such as the MAPK/ERK pathway. Further research is needed to specifically elucidate the role of this compound in these processes.

Conclusion and Future Directions

The core mechanism of action of this compound that is most clearly defined to date is its selective and potent inhibition of the catalytic subunit of PKA. Its anti-inflammatory and skin-regenerative properties are also significant, although the underlying molecular pathways require more specific investigation to differentiate its effects from those of its parent compound, lupeol.

For drug development professionals, the selective PKA inhibitory activity of this compound presents a promising avenue for the development of targeted therapies. Future research should focus on:

-

Elucidating the specific molecular targets of this compound in inflammatory and keratinocyte differentiation pathways.

-

Conducting direct comparative studies between lupeol and this compound to understand the influence of the palmitate ester on bioavailability, target engagement, and overall efficacy.

-

Investigating the potential synergistic effects of this compound with other therapeutic agents.

This technical guide provides a summary of the current knowledge on the mechanism of action of this compound. As research progresses, a more comprehensive understanding of its therapeutic potential will undoubtedly emerge.

References

The Biological Activity of Lupeol Palmitate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupeol, a pentacyclic triterpene found in a variety of fruits and medicinal plants, has garnered significant attention for its diverse pharmacological activities. Its ester derivative, lupeol palmitate, is also emerging as a compound of interest with demonstrated biological effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound, with a focus on its anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.

Biological Activities

This compound has been investigated for a range of biological activities, primarily focusing on its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Lupeol and its derivatives have shown promise in oncology research. While much of the existing literature focuses on lupeol, studies on this compound indicate its potential as a cytotoxic agent against cancer cells. The esterification of lupeol may influence its bioavailability and specific cellular interactions.

Anti-inflammatory Activity

Both lupeol and its esters, including this compound, have demonstrated significant anti-inflammatory properties. These effects are attributed to their ability to modulate key inflammatory mediators and signaling pathways.

Data Presentation

The following tables summarize the quantitative data available on the biological activity of this compound and its parent compound, lupeol.

Table 1: Anticancer Activity of this compound and Lupeol

| Compound | Cell Line | Assay | Endpoint | Result | Citation |

| This compound | K-562 (human erythromyeloblastoid leukemia) | Growth Inhibition | GI50 | Selective growth inhibition | [1][2] |

| Lupeol | HCC70 (human breast cancer) | Not Specified | IC50 | 47.6 μM | |

| Lupeol | MCF-7 (human breast cancer) | MTT Assay | IC50 | 42.55 µM | [3] |

| Lupeol | MDA-MB-231 (human breast cancer) | MTT Assay | IC50 | 62.24 µM | [3] |

| Lupeol | HeLa (human cervical cancer) | Not Specified | IC50 | 37 µM | [4] |

| Lupeol | A-549 (human lung carcinoma) | Not Specified | IC50 | 50 µM | [4] |

| Lupeol | CEM (T-lymphoblastic leukemia) | Not Specified | IC50 | 50 µM | [4] |

Table 2: Anti-inflammatory Activity of Lupeol Derivatives

| Compound | Model | Effect | Quantitative Data | Citation |

| Lupeol Acetate | Carrageenan-induced paw edema in mice | Reduction of edema and neutrophil migration | Significant inhibition at 2, 10, 20, and 50 mg/kg (i.p.) | [5] |

| Lupeol | DMBA-induced oral carcinogenesis in hamsters | Decreased expression of p53 and Bcl-2, increased expression of Bax, and increased activity of caspases 3 and 9 | Complete prevention of oral tumors at 50 mg/kg bw | [3] |

| Lupeol | Acetaminophen-induced hepatotoxicity in rats | Prevention of downregulation of Bcl-2 and upregulation of Bax | Significant hepatoprotective effects | [2] |

Signaling Pathways

The biological effects of lupeol and its derivatives are mediated through the modulation of several key intracellular signaling pathways. The following diagrams illustrate the putative points of intervention by this compound and its parent compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Lupeol has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Lupeol has been shown to modulate PI3K/Akt signaling, leading to the induction of apoptosis.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Lupeol has been reported to inhibit this pathway in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound.

Synthesis of this compound

Objective: To synthesize this compound from lupeol.

Materials:

-

Lupeol

-

Palmitoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve lupeol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine to the solution.

-

Cool the reaction mixture in an ice bath.

-

Add palmitoyl chloride dropwise to the cooled solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

-

Characterize the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity[1].

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., K-562)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

After the incubation with MTT, carefully remove the medium.

-

Add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the GI50/IC50 value[6].

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the expression and activation of proteins in the NF-κB signaling pathway.

Materials:

-

Cells (e.g., macrophages or cancer cells)

-

This compound

-

LPS (lipopolysaccharide) for stimulation (for inflammatory studies)

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound for a specified time, with or without subsequent stimulation (e.g., with LPS).

-

Lyse the cells with RIPA buffer and collect the total protein.

-

Determine the protein concentration using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin[7][8].

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

-

Rodents (e.g., rats or mice)

-

This compound suspension/solution

-

Carrageenan solution (1% in saline)

-

Plethysmometer or calipers

-

Vehicle control

-

Positive control (e.g., indomethacin)

Procedure:

-

Acclimatize the animals and fast them overnight before the experiment.

-

Divide the animals into different groups: vehicle control, positive control, and this compound-treated groups (at various doses).

-

Administer this compound (orally or intraperitoneally) to the treatment groups. Administer the vehicle and positive control to their respective groups.

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group[5][9].

Conclusion

This compound exhibits promising biological activities, particularly in the realms of anticancer and anti-inflammatory research. The available data, though still emerging, suggests that its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK/ERK. Further research is warranted to fully elucidate its therapeutic potential, including more extensive quantitative studies to establish its efficacy in various preclinical models and detailed investigations into its specific molecular targets. This guide provides a foundational resource to aid researchers in designing and conducting further studies on this intriguing natural product derivative.

References

- 1. Isolation of Lupeol, Design and Synthesis of Lupeol derivatives and their Biological activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Lupeol prevents acetaminophen-induced in vivo hepatotoxicity by altering the Bax/Bcl-2 and oxidative stress-mediated mitochondrial signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulating Effect of Lupeol on the Expression Pattern of Apoptotic Markers in 7, 12-Dimethylbenz(a)anthracene Induced Oral Carcinogenesis [journal.waocp.org]

- 4. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analgesic and anti-inflammatory potential of Lupeol isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Lupeol Palmitate Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of lupeol palmitate cytotoxicity. Lupeol, a pentacyclic triterpene found in various fruits and medicinal plants, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory and anti-cancer activities. Its ester derivative, this compound, is also being explored for its therapeutic potential. This document summarizes the available quantitative data on the cytotoxicity of lupeol and its esters, details relevant experimental protocols, and visualizes key experimental workflows and potential signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of lupeol and its derivatives have been evaluated against a range of cancer cell lines. While specific data for this compound is limited in publicly available literature, studies on closely related lupeol esters provide valuable insights. The following tables summarize the available data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50), which represent the concentration of a compound required to inhibit cell viability or cell growth by 50%, respectively.

| Compound | Cell Line | Cell Type | IC50/GI50 (µM) | Reference |

| Lupeol | HeLa | Cervical Cancer | 37 | [1] |

| KB | Oral Epidermoid Carcinoma | - | [2] | |

| MCF-7 | Breast Cancer | 50 | [1] | |

| A-549 | Lung Cancer | 50 | [1] | |

| CEM | T-lymphoblastic Leukemia | 50 | [1] | |

| RPMI 8226 | Multiple Myeloma | 50 | [1] | |

| G361 | Malignant Melanoma | 50 | [1] | |

| MDA-MB-231 | Breast Cancer | - | [1] | |

| SMMC7721 | Hepatocellular Carcinoma | - | [1] | |

| PC-3 | Prostate Cancer | - | ||

| LNCaP | Prostate Cancer | - | ||

| CWR22Rnu1 | Prostate Cancer | - | ||

| AsPC-1 | Pancreatic Cancer | - | [3] | |

| PCNA-1 | Pancreatic Cancer | - | [4] | |

| UPCI:SCC131 | Oral Squamous Cell Carcinoma | - | [5] | |

| UPCI:SCC084 | Oral Squamous Cell Carcinoma | - | [5] | |

| K-562 | Chronic Myelogenous Leukemia | >250 µg/mL (GI50) | [6] | |

| HT-29 | Colorectal Adenocarcinoma | >250 µg/mL (GI50) | [6] | |

| This compound | K-562 | Chronic Myelogenous Leukemia | Selective growth inhibition | [6] |

| HT-29 | Colorectal Adenocarcinoma | Cytostatic effect | [6] | |

| Lupeol Tricosanoate | MCF-7 | Breast Cancer | 9.4 µg/mL | [7][8] |

| HT-29 | Colon Cancer | 6.85 µg/mL | [7][8] | |

| HepG2 | Hepatocellular Carcinoma | 12.74 µg/mL | [7][8] | |

| Lupenone | HeLa | Cervical Cancer | 7.1-9.1 µM | [2][9] |

| KB | Oral Epidermoid Carcinoma | 7.1-9.1 µM | [2][9] | |

| MCF-7 | Breast Cancer | 7.1-9.1 µM | [2][9] | |

| A-549 | Lung Cancer | 7.1-9.1 µM | [2][9] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in vitro evaluation of cytotoxicity.

Cell Culture and Maintenance

-

Cell Lines: A variety of human cancer cell lines are utilized, including but not limited to HeLa (cervical), MCF-7 (breast), A-549 (lung), PC-3 (prostate), and K-562 (leukemia).

-

Culture Medium: Cells are typically cultured in appropriate media such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 100 µM) dissolved in a suitable solvent like DMSO (final concentration of DMSO should be <0.1%). Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.[10][11]

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Potential Signaling Pathways of Lupeol and its Derivatives

While the specific signaling pathways affected by this compound are not yet fully elucidated, the mechanisms of its parent compound, lupeol, have been studied more extensively. Lupeol has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. It is plausible that this compound may exert its cytotoxic effects through similar mechanisms.

Caption: Key signaling pathways potentially targeted by lupeol and its derivatives.

Conclusion

The in vitro evaluation of this compound's cytotoxicity is an active area of research. While direct and extensive quantitative data for this compound remains to be fully published, preliminary studies and data from structurally similar lupeol esters suggest potential cytostatic and cytotoxic effects against various cancer cell lines. The established protocols for cytotoxicity testing, such as the MTT assay, provide a robust framework for further investigation. Future research should focus on elucidating the specific IC50 values of this compound against a broader panel of cancer cell lines and delineating its precise molecular mechanisms of action, including its impact on key signaling pathways, to fully assess its therapeutic potential.

References

- 1. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Activity of Some Lupeol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lupeol, a fruit and vegetable based triterpene, induces apoptotic death of human pancreatic adenocarcinoma cells via inhibition of Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lupeol inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lupeol evokes anticancer effects in oral squamous cell carcinoma by inhibiting oncogenic EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. e-nps.or.kr [e-nps.or.kr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protection of palmitic acid treatment in RAW264.7 cells and BALB/c mice during Brucella abortus 544 infection - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Lupeol Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupeol palmitate, an ester derivative of the naturally occurring pentacyclic triterpenoid lupeol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory and anticancer activities. We delve into the molecular mechanisms of action, summarizing key signaling pathways implicated in its effects. This document consolidates quantitative data from various preclinical studies into structured tables for comparative analysis and provides detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Introduction

Lupeol, a dietary triterpenoid found in numerous fruits and medicinal plants, has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, anticancer, and chemopreventive effects.[1][2] To enhance its bioavailability and therapeutic efficacy, various derivatives have been synthesized, among which this compound has shown promising results. This long-chain fatty acid ester of lupeol exhibits a complex pharmacological profile, primarily targeting key molecular pathways involved in inflammation and carcinogenesis.[3] This guide aims to provide an in-depth analysis of the existing scientific literature on this compound, offering a technical resource for the scientific community.

Anticancer Activity

Lupeol and its derivatives, including this compound, have demonstrated significant potential as anticancer agents.[1] These compounds have been shown to inhibit cell proliferation, induce apoptosis, and reduce metastasis in various cancer cell lines.[1][4]

Cytotoxicity and Antiproliferative Effects

While specific IC50 values for this compound are not extensively reported in the reviewed literature, studies have shown its cytostatic effect on cancer cells.[5] The parent compound, lupeol, has demonstrated dose-dependent cytotoxicity against several cancer cell lines.

Table 1: In Vitro Cytotoxicity of Lupeol

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| MCF-7 | Breast Cancer | 42.55 | 48h | [1] |

| MDA-MB-231 | Breast Cancer | 62.24 | 48h | [1] |

| HFF | Human Foreskin Fibroblasts | 65.9 | 48h | [1] |

| MCF-7 | Breast Cancer | 80 | 24h | [6] |

| 451Lu | Melanoma | 40-80 | 72h | [7] |

| WM35 | Melanoma | - | 72h | [7] |

| SMMC7721 | Hepatocellular Carcinoma | - | - | [3] |

| PCNA-1 | Pancreatic Cancer | - | - | [8] |

Note: The table primarily lists data for lupeol, the parent compound of this compound. One study noted a cytostatic effect for this compound but did not provide specific GI50 values.[5]

Induction of Apoptosis

Lupeol and its derivatives trigger apoptosis in cancer cells through the modulation of key regulatory proteins. Studies have shown that lupeol treatment leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.[9]

Signaling Pathways in Anticancer Activity

The anticancer effects of lupeol are mediated through multiple signaling pathways. It has been shown to interfere with the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for the survival and metastasis of cancer cells.[4] Furthermore, lupeol has been observed to decrease the phosphorylation of AKT and ERK in pancreatic cancer cells.[8]

Caption: this compound's Anticancer Signaling Pathways.

Anti-inflammatory Activity

Lupeol and its derivatives, including this compound, have demonstrated potent anti-inflammatory properties in various preclinical models.[3] These effects are attributed to their ability to modulate key inflammatory mediators and signaling pathways.

In Vivo Anti-inflammatory Effects

Studies in rodent models have shown that lupeol and its esters, including the palmitate form, exhibit significant anti-inflammatory activity, in some cases superior to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[3]

Table 2: In Vivo Anti-inflammatory Activity of Lupeol and its Derivatives

| Compound | Model | Dose | Max Inhibition (%) | Reference |

| Lupeol | Carrageenan-induced inflammation | 5-9.37 mg/kg | 57.14 | [3] |

| Lupeol Linoleate | Adjuvant arthritis | - | 58 | [10] |

| Lupeol | Adjuvant arthritis | - | 39 | [10] |

| Indomethacin | Adjuvant arthritis | - | 35 | [10] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of lupeol are mediated through the inhibition of pro-inflammatory signaling pathways, including NF-κB and JNK.[11][12] In hypertrophied adipocytes, lupeol has been shown to reduce the phosphorylation of NF-κB p65 and JNK.[11]

Caption: this compound's Anti-inflammatory Signaling.

Experimental Protocols

This section provides a detailed overview of the methodologies used in key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Caption: MTT Cell Viability Assay Workflow.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.[6]

-

Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 10, 20, 40, 80 µM) or vehicle control (e.g., DMSO, not exceeding 0.01%).[6]

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).[1][6]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)

Protocol:

-

Cell Culture: Cells are grown on coverslips in 24-well plates (1 x 10⁵ cells/well).[6]

-

Treatment: Cells are treated with the IC50 concentration of this compound for 24 hours.[6]

-

Staining: A mixture of acridine orange (AO) and ethidium bromide (EtBr) (e.g., 5 µL of 1 mg/mL each) is added to the cells.[6]

-

Visualization: The cells are observed under a fluorescence microscope. Viable cells appear green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.

Western Blot Analysis

Protocol:

-

Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-NF-κB, p-JNK, β-actin) overnight at 4°C.[11][12]

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[11][12]

Conclusion